2-{4,5-Bis[(6-(2-ethoxy-2-oxoethoxy)-2-methylquinolin-8-ylamino)methyl]-6-hydoxy-3-oxo-3H-xanthen-9-yl}benzoic acid FL2E
Overview
Description
This compound is a complex organic molecule with the molecular formula C50H44N4O11 . It has a molecular weight of 876.905 . The structure contains a xanthene backbone, which is substituted with a benzoic acid group and two quinoline groups .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple aromatic rings and functional groups. It includes a xanthene core, which is a tricyclic system containing two benzene rings joined by a pyran ring . Attached to this core is a benzoic acid group, and two quinoline groups, which are nitrogen-containing aromatic compounds .Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 . It has a boiling point of 1070.2±65.0 °C at 760 mmHg . The melting point is not available .Scientific Research Applications
Nitric Oxide Reactivity and Fluorescence Enhancement
The compound shows promise in understanding the reactivity of nitric oxide (NO). In a study examining CuFL1, which is closely related to the chemical structure of FL2E, the reaction with NO to form N-nitrosated products was explored. This reaction is crucial for designing faster-reacting probes by modifying the secondary amine's pKa, thus aiding in NO detection and analysis (McQuade et al., 2010).
Zn(II) Detection in Biological Systems
FL2E derivatives have been used in developing fluorescent probes for Zn(II) detection, demonstrating dramatic increases in fluorescence upon binding Zn(II). These probes are selective for Zn(II) over other metal ions and have appropriate affinity to bind Zn(II) at physiological levels. They are particularly useful in biological applications, such as localizing to the Golgi apparatus in live cells (McQuade & Lippard, 2010).
Fluorescence Sensing of Biological Zn(II)
Related compounds like QZ1 and QZ2, which are based on a similar fluorescein structure, have been developed for sensing Zn(II) in biological contexts. These compounds exhibit significant fluorescence enhancements upon Zn(II) coordination and are selective for Zn(II), making them suitable for in vivo Zn(II) detection (Nolan et al., 2005).
Synthesis and Transformation for Fluorescent Properties
Further research into the synthesis and transformation of related compounds has been conducted to explore their fluorescent properties. These studies provide insight into the molecular design and potential applications of FL2E and its derivatives in various scientific fields (Avetisyan et al., 2007).
Antioxidant and Antiviral Activities
Some quinoline derivatives, which are structurally related to FL2E, have been studied for their antioxidant and antiviral properties. These studies expand the potential applications of FL2E-like compounds in pharmaceutical research (Al-azawi, 2016).
DFT Calculations and Optical Properties
Density Functional Theory (DFT) calculations have been used to investigate the electronic structure and optical properties of related compounds. This research is significant for understanding the molecular properties of FL2E derivatives and their potential in various scientific applications (Halim & Ibrahim, 2017).
Properties
IUPAC Name |
2-[4,5-bis[[[6-(2-ethoxy-2-oxoethoxy)-2-methylquinolin-8-yl]amino]methyl]-3-hydroxy-6-oxoxanthen-9-yl]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H44N4O11/c1-5-61-43(57)25-63-31-19-29-13-11-27(3)53-46(29)39(21-31)51-23-37-41(55)17-15-35-45(33-9-7-8-10-34(33)50(59)60)36-16-18-42(56)38(49(36)65-48(35)37)24-52-40-22-32(64-26-44(58)62-6-2)20-30-14-12-28(4)54-47(30)40/h7-22,51-52,55H,5-6,23-26H2,1-4H3,(H,59,60) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGJSDUESISQOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=C2C(=C1)C=CC(=N2)C)NCC3=C(C=CC4=C3OC5=C(C(=O)C=CC5=C4C6=CC=CC=C6C(=O)O)CNC7=C8C(=CC(=C7)OCC(=O)OCC)C=CC(=N8)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H44N4O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
876.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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